molecular formula C22H18N2O4S2 B2936859 3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]propanamide CAS No. 868675-81-4

3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]propanamide

Cat. No.: B2936859
CAS No.: 868675-81-4
M. Wt: 438.52
InChI Key: YSRMTDLWBVJXPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]propanamide is a synthetic small molecule characterized by a benzothiazole core linked to a phenyl group substituted with a hydroxyl group at the 3-position.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S2/c25-19-14-15(10-11-17(19)22-24-18-8-4-5-9-20(18)29-22)23-21(26)12-13-30(27,28)16-6-2-1-3-7-16/h1-11,14,25H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRMTDLWBVJXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by cyclization of 2-aminothiophenol with a suitable aldehyde.

    Attachment of Benzenesulfonyl Group: The benzenesulfonyl group is introduced through sulfonylation reactions, often using benzenesulfonyl chloride in the presence of a base.

    Coupling with Propanamide: The final step involves coupling the benzothiazole and benzenesulfonyl intermediates with a propanamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]propanamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural Analogues

The compound shares key structural motifs with several derivatives synthesized in recent studies:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound 3-Hydroxyphenyl, benzenesulfonyl, benzothiazol-2-yl ~430 (estimated) -SO₂, -OH, -CONH-, benzothiazole
17b 4-Nitrobenzenesulfonyl, benzothiazol-2-yl, phenyl 586.10 -NO₂, -SO₂, -CONH-, benzothiazole
4j Benzothiazol-2-yl, morpholin-4-carboxamide ~450 (estimated) -CONH-, morpholine, benzothiazole
Example 57 Fluorinated benzothiazole, oxadiazole ~500 (estimated) -F, oxadiazole, -CONH-
690960-07-7 Thiazolo-triazol, 4-chlorophenyl ~550 (estimated) -Cl, triazole, thiazole, -CONH-

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s benzenesulfonyl group (electron-withdrawing) contrasts with 17b’s nitrobenzenesulfonyl group, which may enhance electrophilicity and binding to nucleophilic residues in biological targets .
  • Heterocyclic Diversity : Compounds like 690960-07-7 and Example 57 incorporate triazole or oxadiazole rings, which are associated with enhanced metabolic stability and pharmacokinetic profiles.
Physicochemical Properties
Compound Melting Point (°C) Yield (%) Spectral Data (Key Peaks)
Target Compound N/A N/A Estimated: -SO₂ (FTIR ~1350 cm⁻¹), -OH (FTIR ~3300 cm⁻¹), benzothiazole (¹H NMR δ 7.5–8.2)
17b 111.5–111.7 83.98 FTIR: NO₂ (1520 cm⁻¹), SO₂ (1160 cm⁻¹); ¹H NMR: aromatic protons δ 7.5–8.2
17c 140.0–140.4 99.33 FTIR: Indole NH (3450 cm⁻¹); ¹³C NMR: C=O (173 ppm)
4j N/A 85 MS: m/z 450 (M+); ¹H NMR: morpholine protons δ 3.4–3.7

Key Observations :

  • Melting Points : The hydroxyl group in the target compound may lower its melting point compared to nitro-substituted 17b or indole-containing 17c .
  • Synthesis Efficiency : High yields (>80%) for analogs like 17b and 4j suggest optimized synthetic routes, whereas the target compound’s synthesis may require similar coupling strategies (e.g., amide bond formation) .

Biological Activity

The compound 3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]propanamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and case studies demonstrating its efficacy.

Chemical Structure

The molecular formula of the compound is C19H15N3O3SC_{19}H_{15}N_{3}O_{3}S. Its structure includes a benzenesulfonamide moiety and a benzothiazole derivative, which are known to contribute to various biological activities.

Antitumor Activity

Research indicates that derivatives of similar structures exhibit significant antitumor properties. For instance, compounds with similar sulfonamide and benzothiazole functionalities have shown to inhibit tumor cell proliferation at nanomolar concentrations. In a study by , such compounds were effective in preventing and treating tumors, suggesting that our compound may possess similar properties.

Enzyme Inhibition

The compound has been evaluated as an inhibitor of phospholipase A2, an enzyme involved in inflammatory processes. A related study demonstrated that substituted benzenesulfonamides inhibited the release of arachidonic acid from membranes, with IC30 values indicating potent activity at low concentrations (0.009 to 0.028 µM) . This suggests that our compound could potentially modulate inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of the benzothiazole ring and the sulfonamide group appears to enhance the interaction with biological targets. Studies have shown that modifications to these groups can significantly alter the potency and selectivity of the compounds against specific enzymes or cancer cell lines .

In Vivo Efficacy

In vivo studies have demonstrated that compounds structurally related to this compound can reduce myocardial infarction size in animal models when administered prior to ischemic events . This highlights the potential therapeutic application of such compounds in cardiovascular diseases.

Toxicological Assessment

A comprehensive toxicological assessment is vital for evaluating the safety profile of new compounds. Preliminary studies suggest that while some derivatives show promising efficacy, their safety must be thoroughly evaluated through standardized toxicity assays .

Data Summary Table

Parameter Value
Molecular Formula C19H15N3O3S
IC30 Values (Phospholipase A2) 0.009 - 0.028 µM
In Vivo Efficacy Reduced myocardial infarction
Potential Applications Antitumor, anti-inflammatory

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.